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molecular formula C6H13ClN2O B2430584 3-(2-Chloroethyl)-1-(propan-2-yl)urea CAS No. 883805-52-5

3-(2-Chloroethyl)-1-(propan-2-yl)urea

Cat. No. B2430584
M. Wt: 164.63
InChI Key: ZKOVNWYVGDBEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133183B2

Procedure details

A solution of isopropylamine (3.00 g, 50.8 mmol) in MeCN (30 mL) was treated with 2-chloroethylisocyanate (6.00 g, 56.9 mmol), stirred at RT for 1 h and the resulting solid collected via filtration to afford 1-(2-chloroethyl)-3-isopropylurea (6.12 g, 73%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 5.96 (t, J=5.9 Hz, 1 H), 5.87 (d, J=7.7 Hz, 1 H), 3.62 (m, 1 H), 3.53 (t, J=6.3 Hz, 2 H), 3.25 (m, 2 H), 0.99 (d, J=6.5 Hz, 6 H); MS (ESI) m/z: 165.1 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].[Cl:5][CH2:6][CH2:7][N:8]=[C:9]=[O:10]>CC#N>[Cl:5][CH2:6][CH2:7][NH:8][C:9]([NH:4][CH:1]([CH3:3])[CH3:2])=[O:10]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
6 g
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid collected via filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCNC(=O)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.12 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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